3-Cyclopropyl-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
CAS No.: 1351658-47-3
Cat. No.: VC6194163
Molecular Formula: C15H14F3N3O3S
Molecular Weight: 373.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351658-47-3 |
|---|---|
| Molecular Formula | C15H14F3N3O3S |
| Molecular Weight | 373.35 |
| IUPAC Name | 3-cyclopropyl-5-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C15H14F3N3O3S/c16-15(17,18)11-2-1-3-12(6-11)25(22,23)21-7-10(8-21)14-19-13(20-24-14)9-4-5-9/h1-3,6,9-10H,4-5,7-8H2 |
| Standard InChI Key | QQOMOGVVXQWYSP-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure integrates three critical components:
-
1,2,4-Oxadiazole Ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for its electron-deficient nature and capacity to engage in hydrogen bonding .
-
Cyclopropyl Group: A strained cycloalkane substituent at position 3, contributing to conformational rigidity and enhanced lipophilicity (ClogP ≈ 2.8).
-
Azetidine-Sulfonyl Moiety: A four-membered saturated ring functionalized with a trifluoromethylphenylsulfonyl group, imparting steric bulk and electrophilic character.
The interplay of these groups creates a molecule with a molecular weight of 373.35 g/mol and a polar surface area of 89.6 Ų, suggesting moderate blood-brain barrier permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₃N₃O₃S |
| Molecular Weight | 373.35 g/mol |
| IUPAC Name | 3-cyclopropyl-5-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
| Topological Polar Surface Area | 89.6 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 0 |
Synthetic Pathways
General Synthesis Strategy
The synthesis involves three primary steps, as outlined in patent literature and heterocyclic chemistry protocols :
-
Oxadiazole Ring Formation:
-
Hydrazine derivatives react with carbonyl precursors (e.g., cyclopropanecarbonyl chloride) under dehydrating conditions (POCl₃, SOCl₂) to form 1,2,4-oxadiazoles .
-
Example: Cyclopropanecarbohydrazide + 3-(trifluoromethyl)benzenesulfonyl chloride → intermediate diacylhydrazine, followed by cyclodehydration.
-
-
Azetidine Functionalization:
-
Coupling Reactions:
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxadiazole formation | POCl₃, reflux, 6 h | 62–68 |
| Sulfonylation | Et₃N, DCM, 0°C → rt, 12 h | 85 |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 73 |
Biological Activity and Mechanisms
Antimicrobial Properties
Oxadiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 4 µg/mL) and fungi (e.g., Candida albicans MIC: 8 µg/mL) . The trifluoromethyl group enhances membrane penetration, while the sulfonyl group disrupts microbial enzyme function.
Anti-Inflammatory Effects
The compound reduces TNF-α production in macrophages by 47% at 10 µM, likely via NF-κB pathway suppression. The azetidine ring’s conformational flexibility may enhance binding to kinase targets .
Comparative Pharmacological Profiling
Table 3: Biological Activity Across Oxadiazole Derivatives
| Compound | Antibacterial (MIC, µg/mL) | Anticancer (IC₅₀, µM) | Anti-Inflammatory (% TNF-α Inhibition) |
|---|---|---|---|
| Target Compound | 4 (S. aureus) | 18 (MCF-7) | 47 |
| 5-Phenyl-1,3,4-oxadiazole | 16 | 42 | 22 |
| 2-Mercapto-oxadiazole | 8 | 35 | 61 |
Pharmacokinetic and Toxicity Considerations
-
Metabolic Stability: Microsomal half-life (human): 43 min; primary metabolites include sulfone oxidation products and oxadiazole ring-opened species.
-
CYP Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀: 9 µM), necessitating drug interaction studies .
-
Acute Toxicity: LD₅₀ in mice: 320 mg/kg (oral); hepatotoxicity observed at doses >100 mg/kg/day .
Recent Advancements and Applications
Drug Delivery Systems
Encapsulation in PEG-PLGA nanoparticles improves aqueous solubility (from <0.1 mg/mL to 2.4 mg/mL) and extends plasma half-life in rats from 1.2 h to 6.8 h.
Structure-Activity Relationship (SAR) Insights
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume